tert-Butyl (4-phenylbutyl)carbamate
Description
Properties
CAS No. |
285119-71-3 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
tert-butyl N-(4-phenylbutyl)carbamate |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)16-12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3,(H,16,17) |
InChI Key |
BTVSVROCBMADMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 4 Phenylbutyl Carbamate
General Reaction Protocol and Optimization Studiesnih.govorganic-chemistry.orgacs.org
The general procedure for this transformation involves treating the alkanoyloxycarbamate with a base in a suitable solvent at an elevated temperature. acs.org Optimization studies have revealed that cesium carbonate (Cs₂CO₃) is a highly effective base for this reaction, and acetonitrile (B52724) (MeCN) is a suitable solvent. The reaction is typically carried out at 100 °C. acs.org
Initial attempts to effect the decarboxylation under different conditions were not successful. However, the use of Cs₂CO₃ in acetonitrile at 100 °C proved to be the key to affording the desired alkylamines. This transformation is conceptually similar to the Curtius rearrangement. acs.org For instance, a gram-scale synthesis of a protected alkylamine was achieved by stirring the corresponding alkanoyloxycarbamate with one equivalent of Cs₂CO₃ in MeCN at 100 °C for one hour. acs.org The reaction can also be performed in situ, where the alkanoyloxycarbamate is generated from N-hydroxy carbamate (B1207046) and a carboxylic acid using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) prior to the base-mediated decarboxylation. acs.org
Substrate Scope and Functional Group Tolerance in the Decarboxylative Processnih.govorganic-chemistry.orgacs.org
This decarboxylative amination method demonstrates a broad substrate scope and tolerates a variety of functional groups, making it a versatile tool for organic synthesis. nih.govorganic-chemistry.orgacs.org
The reaction is effective for both primary and secondary alkyl substrates. nih.govacs.org Phenyl-substituted alkyl chain acids have been shown to undergo this decarboxylation to yield the corresponding protected amines in good yields, with some examples reaching up to 80%. acs.org Sterically hindered substituted alkyl chain acids are also viable substrates, affording the desired products in good yields. acs.org Furthermore, a substrate containing an alkyl sulfide (B99878) moiety was successfully decarboxylated, demonstrating tolerance to sulfur-containing functional groups. acs.org
Table 1: Decarboxylative Synthesis of Various Alkylamines acs.org
| Starting Alkanoyloxycarbamate | Product | Yield (%) |
| Phenyl-substituted (primary) | tert-Butyl (benzyl)carbamate | 70 |
| Phenyl-substituted (primary) | tert-Butyl (phenethyl)carbamate | 76 |
| Phenyl-substituted (primary) | tert-Butyl (3-phenylpropyl)carbamate | 80 |
| Phenyl-substituted (primary) | tert-Butyl (4-phenylbutyl)carbamate | 80 |
| Sterically hindered (secondary) | tert-Butyl (1-phenylethyl)carbamate | 75 |
| Sterically hindered (secondary) | tert-Butyl (cyclohexyl)carbamate | 72 |
| Alkyl sulfide containing | tert-Butyl (2-(methylthio)ethyl)carbamate | 61 |
The methodology is applicable to both cyclic and acyclic alkyl derivatives, highlighting its versatility. organic-chemistry.org As shown in Table 1, a cyclic substrate like the one derived from cyclohexanecarboxylic acid was converted to the corresponding protected amine in a good yield of 72%. acs.org
A significant feature of this method is its tolerance for carbon-carbon double bonds. Alkenyl-substituted alkyl chains are well-tolerated, allowing for the synthesis of unsaturated protected amines in good yields. For example, substrates with terminal double bonds were converted to their corresponding protected amine products in yields of 64% and 65%, respectively. acs.org
Substrate Scope and Functional Group Tolerance in the Decarboxylative Process
Performance with Different N-Protected Carbamate Precursors
The synthesis of carbamates, including this compound, is significantly influenced by the choice of the N-protecting group on the carbamate precursor. The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under acidic conditions. masterorganicchemistry.comsemanticscholar.org
The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). For amines with low nucleophilicity, such as aromatic amines, a catalyst may be required to facilitate the reaction. semanticscholar.org The use of a yttria-zirconia-based Lewis acid catalyst has been shown to be effective for the t-butoxycarbonylation of a wide range of amines, including those with steric hindrance or electron-withdrawing groups. semanticscholar.org
Other N-protected carbamate precursors include those with Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) groups. masterorganicchemistry.com The Cbz group can be removed by catalytic hydrogenation, while the Fmoc group is cleaved by an amine base. masterorganicchemistry.com The choice of protecting group is crucial for multi-step syntheses, allowing for selective deprotection of different amine functionalities within the same molecule. masterorganicchemistry.com
The following table summarizes the performance of different N-protected carbamate precursors in the synthesis of carbamates.
Table 1: Performance of N-Protected Carbamate Precursors
| N-Protecting Group | Reagent for Introduction | Conditions for Removal | Key Features |
|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) or heat | Stable to a wide range of conditions, easily removed. masterorganicchemistry.comsemanticscholar.org |
| Carboxybenzyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenation (e.g., Pd-C, H₂) | Removable under neutral conditions. masterorganicchemistry.com |
| Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Amine base (e.g., piperidine) | Base-labile, useful for orthogonal protection strategies. masterorganicchemistry.com |
Synthesis of Precursors for Intramolecular Decarboxylation
A notable method for the synthesis of alkylamines involves the intramolecular decarboxylation of alkanoyloxycarbamates. acs.org This process requires the preparation of specific precursors, namely alkanoyloxycarbamates and N-hydroxyl carbamates. acs.org
Preparation of Alkanoyloxycarbamates
Alkanoyloxycarbamates are synthesized from alkyl carboxylic acids and hydroxylamine (B1172632) derivatives. acs.org A general and effective method involves the reaction of N-Boc-protected primary aliphatic carboxylic acids. acs.org This reaction proceeds smoothly for both short and long-chain alkyl acids, yielding the corresponding alkanoyloxycarbamates in moderate to good yields. acs.org For instance, the reaction of myristic acid, a long-chain carboxylic acid, results in a high yield of the corresponding product. acs.org
Synthesis of N-Hydroxyl Carbamates (e.g., BocNHOH)
N-Hydroxyl-tert-butyl carbamate (BocNHOH) is a key precursor for the synthesis of alkanoyloxycarbamates. acs.org It can be prepared by reacting hydroxylamine hydrochloride with di-tert-butyl dicarbonate in the presence of a base such as potassium carbonate. acs.orgchemicalbook.com The reaction is typically carried out in a biphasic system of ether and water. chemicalbook.com An alternative method involves the reaction of tert-butyl carbazate (B1233558) with a source of hydroxylamine. researchgate.net The resulting BocNHOH is a white solid that can be recrystallized from cyclohexane/toluene. chemicalbook.com The structure of BocNHOH has been confirmed by X-ray crystallography, revealing a planar N-hydroxycarbamate functionality. researchgate.netmdpi.com
Alternative Synthetic Pathways to this compound (Hypothetical or Known Analogies)
While direct synthetic routes to this compound are not extensively detailed in the provided search results, several analogous and alternative pathways for carbamate synthesis can be considered.
One common method involves the reaction of an alcohol with an isocyanate. However, due to the hazards associated with isocyanates, alternative phosgene-free methods have been developed. acs.org These include the use of mixed carbonates, such as those with a p-nitrophenyl moiety, which act as effective alkoxycarbonylating agents for amines. acs.org
Another approach is the Curtius rearrangement of acyl azides derived from carboxylic acids. acs.org The reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide (B81097) leads to the formation of an acyl azide, which then rearranges to an isocyanate that can be trapped by an alcohol to form the carbamate. acs.org
A three-component coupling reaction of primary amines, carbon dioxide, and an alkyl halide in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) offers a direct route to N-alkyl carbamates. nih.gov This method avoids the isolation of intermediate carbamates. nih.gov
Furthermore, direct transformation of Boc-protected amines into other carbamates, thiocarbamates, and ureas can be achieved using lithium tert-butoxide as a base, eliminating the need for hazardous reagents and metal catalysts. rsc.org
The following table outlines some alternative synthetic pathways to carbamates.
Table 2: Alternative Synthetic Pathways to Carbamates
| Method | Reagents | Description |
|---|---|---|
| Mixed Carbonates | p-Nitrophenyl chloroformate, alcohol, amine | An activated carbonate is formed and reacts with an amine. acs.org |
| Curtius Rearrangement | Carboxylic acid, (Boc)₂O, NaN₃, alcohol | An acyl azide undergoes rearrangement to an isocyanate, which is then trapped. acs.org |
| Three-Component Coupling | Primary amine, CO₂, alkyl halide, Cs₂CO₃, TBAI | A direct, one-pot synthesis of N-alkyl carbamates. nih.gov |
| Transformation of Boc-amines | Boc-protected amine, alcohol, t-BuOLi | A direct conversion of a Boc-protected amine to a different carbamate. rsc.org |
Mechanistic Investigations of Tert Butyl 4 Phenylbutyl Carbamate Synthesis
Elucidation of Reaction Mechanisms in Decarboxylative Processes
Decarboxylation is a critical step in several synthetic routes leading to amines, which can then be protected to form carbamates. In the context of carbamate (B1207046) synthesis, decarboxylation often occurs from a carbamic acid intermediate. wikipedia.orgmasterorganicchemistry.com
A notable method involves the base-mediated intramolecular decarboxylation of alkanoyloxycarbamates. acs.orgnih.govorganic-chemistry.org This process begins with a starting material like tert-butyl ((3-phenylpropanoyl)oxy)carbamate, an analogue to a precursor for tert-butyl (4-phenylbutyl)carbamate. The reaction is typically promoted by a base, with cesium carbonate often proving most effective, in a suitable solvent like acetonitrile (B52724). acs.org The process involves the loss of carbon dioxide from the carbamic acid moiety, which is formed after the initial reaction. chemistrysteps.commasterorganicchemistry.com This decarboxylation is spontaneous and drives the reaction forward, ultimately yielding the desired amine which is then readily converted to the carbamate. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com
The general mechanism for the decarboxylation of a carbamic acid involves the formation of a six-membered cyclic transition state, which facilitates the elimination of CO2 and the formation of the amine product. masterorganicchemistry.comyoutube.comyoutube.com
Table 1: Effect of Base on Decarboxylative Amination
| Base | Yield (%) |
|---|---|
| Cs₂CO₃ | 85 |
| K₂CO₃ | 75 |
| Ag₂CO₃ | 60 |
| ᵗBuONa | 45 |
| Et₃N | <10 |
| DBU | <5 |
Data derived from studies on analogous substrates. acs.org
Detailed Studies on Carbon Anion Migration Pathways
The core of rearrangements like the Hofmann and Curtius reactions is a 1,2-shift, where a carbon group migrates from a carbonyl carbon to an adjacent nitrogen atom. wikipedia.orgmasterorganicchemistry.com In the Hofmann rearrangement, this migration is initiated from a bromoamide anion. wikipedia.orgnumberanalytics.com For the Curtius rearrangement, the migration occurs from an acyl azide (B81097). wikipedia.orgvedantu.com
This migration is a concerted process, meaning the breakage of the carbon-carbon bond and the formation of the new carbon-nitrogen bond occur simultaneously with the departure of the leaving group (bromide in Hofmann, dinitrogen in Curtius). masterorganicchemistry.comwikipedia.orgvedantu.com This concerted nature prevents the formation of a discrete, highly unstable acyl nitrene intermediate in thermal reactions, although nitrene intermediates can be involved in photochemical Curtius rearrangements. nih.govlscollege.ac.in The driving force for this migration is the formation of a stable isocyanate intermediate. stackexchange.com The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ~ aryl > primary alkyl. wikipedia.orglscollege.ac.in For this compound synthesis starting from the corresponding amide or carboxylic acid, it is the 4-phenylbutyl group that migrates.
Examination of Rearrangement Processes and Their Analogies (e.g., Hofmann-type, Curtius-type Rearrangements)
The Hofmann and Curtius rearrangements are powerful methods for converting carboxylic acid derivatives into primary amines with one less carbon atom, which are then trapped as carbamates. chemistrylearner.comresearchgate.net
Hofmann Rearrangement: This reaction starts with a primary amide. pharmdguru.com Treatment with bromine and a strong base like sodium hydroxide (B78521) generates an N-bromoamide. wikipedia.orgsrmist.edu.in Further deprotonation creates an anion that rearranges, losing the bromide ion to form an isocyanate. wikipedia.orgchemistrysteps.com This isocyanate is the key intermediate. In the presence of an alcohol like tert-butanol (B103910), the isocyanate is trapped to form the stable tert-butyl carbamate directly. wikipedia.org If water is used, the isocyanate hydrolyzes to a carbamic acid, which then decarboxylates to the primary amine. wikipedia.orgmasterorganicchemistry.com
Curtius Rearrangement: This process begins with a carboxylic acid, which is converted into an acyl azide. nih.govillinoisstate.edu This can be done using reagents like diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. illinoisstate.edunih.gov Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas (N₂) to form the isocyanate. wikipedia.orgvedantu.com Similar to the Hofmann process, trapping this isocyanate with tert-butanol yields the desired this compound. nih.gov This method is often preferred due to its mild conditions and high functional group tolerance. researchgate.net
Analysis of Stereochemical Retention and Selectivity in Reaction Pathways
A synthetically crucial feature of both the Hofmann and Curtius rearrangements is the complete retention of stereochemistry at the migrating carbon center. wikipedia.orgnih.govnih.gov If the synthesis of this compound were to start from a chiral precursor, for example, one with a stereocenter within the 4-phenylbutyl group, that stereochemistry would be preserved in the final product.
This stereospecificity is a direct consequence of the concerted mechanism. numberanalytics.comnumberanalytics.com The migrating group is never fully detached from the molecule; instead, it transitions from being bonded to the carbonyl carbon to the nitrogen atom through a bridged-like transition state. This process ensures that the original configuration of the migrating group is maintained. nih.govnih.gov This high degree of stereochemical integrity makes these rearrangements highly valuable for the asymmetric synthesis of chiral amines and their derivatives. researchgate.netnih.gov
Table 2: Stereochemical Outcome in Rearrangement Reactions
| Rearrangement | Starting Material Stereocenter | Product Stereocenter | Mechanistic Implication |
|---|---|---|---|
| Curtius | (R)-configuration | (R)-configuration | Retention of configuration nih.govnih.gov |
Mechanistic Probing Through Trapping Experiments with Radical Scavengers (e.g., TEMPO)
To experimentally probe for the existence of radical intermediates, trapping experiments using radical scavengers are often employed. researchgate.net (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO, is a stable radical that readily reacts with transient radical species, forming stable adducts that can be detected. researchgate.netacs.orgresearchgate.net
In the context of the Hofmann and Curtius rearrangements, the addition of TEMPO to the reaction mixture has been used to investigate the potential for radical pathways. The general consensus from numerous studies is the lack of any trapped radical adducts corresponding to the primary reaction pathway. nih.gov This absence of evidence for radical intermediates provides strong support for the proposed concerted, non-radical mechanisms. lscollege.ac.in While radical mechanisms have been identified in other distinct chemical transformations, such as certain catalytic Hofmann-Löffler reactions or non-enzymatic browning reactions, they are not characteristic of the standard Curtius and Hofmann rearrangements used for synthesis. acs.orgresearchgate.netnih.gov
Derivatization and Chemical Transformations of Tert Butyl 4 Phenylbutyl Carbamate
Methodologies for Deprotection of the tert-Butyl Carbamate (B1207046) (Boc) Group
The removal of the Boc protecting group is a fundamental transformation, yielding the free primary amine, 4-phenylbutylamine (B88947). The acid-lability of the Boc group is its most exploited feature, allowing for its cleavage under relatively mild conditions. However, various other methods have been developed to enhance selectivity and compatibility with other functional groups.
Acid-catalyzed deprotection is the most common approach. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or aqueous phosphoric acid are effective. nih.govorganic-chemistry.org The general mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide. While effective, acidic methods can sometimes lead to side reactions, such as the alkylation of electron-rich aromatic rings by the liberated tert-butyl cation. lookchem.com
Alternative, non-acidic methods provide orthogonal deprotection strategies. Tetra-n-butylammonium fluoride (B91410) (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) has been shown to cleave carbamates, with phenyl carbamates being particularly labile. lookchem.comorganic-chemistry.org The proposed mechanism involves a nucleophilic attack of the fluoride anion on the carbonyl carbon. organic-chemistry.org
A summary of common deprotection methodologies is presented below.
Table 1: Methodologies for Boc Deprotection
| Reagent(s) | Solvent(s) | Conditions | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, efficient method; potential for t-butylation side reactions. lookchem.com |
| Phosphoric Acid (aq.) | - | Mild Conditions | Environmentally benign; shows good selectivity with other acid-sensitive groups. nih.govorganic-chemistry.org |
| Tetra-n-butylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temp. or Reflux | Mild, non-acidic method; selectivity can be achieved based on carbamate substitution. lookchem.comorganic-chemistry.org |
| Cerium(III) chloride | Acetonitrile (B52724) | Reflux | Lewis acid catalysis; offers an alternative to protic acids. |
Subsequent Reactions of the Liberated Primary Amine Functionality
Once deprotected, the resulting 4-phenylbutylamine is a versatile nucleophile and building block. nih.gov Its primary amine functionality readily participates in a wide array of chemical reactions to form new carbon-nitrogen bonds and introduce diverse functional groups.
Common transformations include:
Acylation: The amine can be acylated using acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides. For instance, reaction with p-coumaroyl chloride would yield N-p-coumaroyl-4-phenylbutylamine.
Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to produce secondary or tertiary amines. However, direct alkylation with bulky halides like t-butyl bromide is often inefficient due to competing elimination reactions. sciencemadness.org
Reductive Amination: Reaction with aldehydes or ketones followed by reduction with an agent like sodium borohydride (B1222165) is a powerful method for forming secondary and tertiary amines.
Oxidation: The primary amine can be oxidized to other nitrogen-containing functional groups or, under stronger conditions, the entire side chain can be affected. For example, using potassium permanganate (B83412) can lead to the formation of 4-phenylbutyric acid. evitachem.com
Table 2: Selected Reactions of 4-Phenylbutylamine
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Acylation | Acyl Chloride, Base | Amide |
| Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine |
| Oxidation | Potassium Permanganate | Carboxylic Acid evitachem.com |
| Salt Formation | Hydrobromic Acid | Ammonium Salt evitachem.com |
Functionalization Strategies for the 4-Phenylbutyl Side Chain
The 4-phenylbutyl side chain itself presents opportunities for modification, both on the aromatic ring and the aliphatic linker, while the amine is still protected by the Boc group.
The phenyl ring can undergo electrophilic aromatic substitution reactions. However, the directing effects of the alkyl chain (ortho-, para-directing) must be considered. More controlled functionalization can be achieved by starting with a pre-functionalized phenyl ring, for example, a bromo-substituted analog. A tert-butyl (4-(4-bromophenyl)butyl)carbamate could serve as a precursor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govmdpi.comnih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the para position.
The aliphatic butyl chain can also be modified. Research into NMDA receptor antagonists has demonstrated the incorporation of a triple bond into the butyl spacer of related N-(4-phenylbutyl) side chains to restrict conformational flexibility. nih.gov Furthermore, the terminal phenyl ring can be replaced entirely with various heteroaryl moieties, often accomplished through coupling reactions. nih.gov
Synthesis of Analogs and Related Derivatives Commencing from tert-Butyl (4-phenylbutyl)carbamate
This compound is a valuable starting material for the synthesis of more complex molecules and analogs. The Boc-protected nitrogen can be N-alkylated under specific basic conditions, for example using cesium carbonate and an alkyl halide, to generate N-alkylated carbamates. epa.govresearchgate.net This allows for the introduction of a second substituent on the nitrogen atom before the deprotection step.
A powerful strategy for creating analogs involves using a functionalized version of the parent compound. For example, a derivative such as tert-butyl (4-(4-bromophenyl)butyl)carbamate can be used in Suzuki-Miyaura cross-coupling reactions. By reacting this bromo-derivative with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst, a diverse library of biaryl-containing analogs can be synthesized. mdpi.comnih.gov This approach is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships.
Furthermore, derivatives can be synthesized by first modifying the side chain. For example, oxidation of the benzylic position of the butyl chain could introduce a ketone, yielding tert-butyl (4-oxo-4-phenylbutyl)carbamate, which can then serve as a handle for further reactions like reductive amination or Wittig-type reactions.
Applications of Tert Butyl 4 Phenylbutyl Carbamate in Advanced Organic Synthesis
Role as a Key Intermediate in the Construction of Complex Molecular Architectures
There is no specific information available in the surveyed literature detailing the use of tert-Butyl (4-phenylbutyl)carbamate as a key intermediate in the construction of complex molecular architectures. While its structure—a protected primary amine with a phenylbutyl chain—makes it a plausible starting material for various targets, no published examples of such applications were identified.
Utilization in Multi-Step Synthetic Sequences Towards Target Molecules
No specific multi-step synthetic sequences with this compound as a starting material towards a defined target molecule have been documented in the available research. The deprotected amine, 4-phenylbutylamine (B88947), is a known compound, suggesting that the carbamate (B1207046) is a logical precursor, but specific, complete synthetic routes originating from it are not published.
Contribution to Convergent and Divergent Synthetic Strategies
No publications were found that describe the use of this compound in either convergent or divergent synthetic strategies. Such strategies often rely on well-characterized and readily available building blocks, and the lack of literature suggests this particular carbamate is not a common choice for these complex synthetic plans.
Computational and Theoretical Studies on Carbamate Systems
Quantum Chemical Characterization of Carbamate (B1207046) Bonding and Molecular Structure
The carbamate functional group (-NHCOO-) is a key structural motif in a vast array of organic molecules, including pharmaceuticals and polymers. uni.lu Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic and geometric features of the carbamate bond.
The bonding in a carbamate is characterized by the delocalization of the nitrogen lone pair electrons into the carbonyl group, creating a resonance hybrid. This resonance has a significant impact on the molecule's geometry and reactivity. The C-N bond in carbamates possesses a degree of double bond character, making it shorter and more rigid than a typical C-N single bond. This partial double bond character also influences the rotational barrier around the C-N bond.
For a molecule like tert-Butyl (4-phenylbutyl)carbamate, quantum chemical calculations would likely predict a planar arrangement around the carbamate functional group. The bond lengths and angles would be influenced by the steric bulk of the tert-butyl group and the electronic properties of the 4-phenylbutyl substituent.
Computational Approaches for Elucidation of Reaction Mechanisms in Carbamate Transformations
Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For carbamate transformations, such as their formation or cleavage, computational studies can identify transition states, intermediates, and the energetic barriers associated with each step.
For instance, the synthesis of carbamates often involves the reaction of an isocyanate with an alcohol or the reaction of an amine with a chloroformate. orgsyn.org Computational modeling can help to understand the step-by-step process of these reactions, including the role of catalysts and solvents. Similarly, the deprotection of carbamates, a crucial step in many synthetic sequences, can be modeled to understand the influence of different reagents and conditions on the reaction pathway and efficiency.
Conformational Analysis and Molecular Dynamics Simulations of Related Carbamates
The biological activity and physical properties of molecules are often dictated by their three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the different spatial arrangements (conformers) a molecule can adopt and how it behaves over time.
For carbamates, these studies can reveal the preferred orientations of the substituents attached to the carbamate nitrogen and oxygen atoms. In the case of this compound, MD simulations could provide insights into the flexibility of the phenylbutyl chain and how it might interact with its environment, for example, a biological receptor. The bulky tert-butyl group would significantly influence the accessible conformations of the molecule.
Application of Density Functional Theory (DFT) in Understanding Carbamate Reactivity
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the reactivity of organic molecules. bldpharm.com By calculating various electronic descriptors, DFT can provide a quantitative understanding of where a molecule is most likely to react.
For carbamates, DFT calculations can be used to determine the distribution of electron density, identifying nucleophilic and electrophilic sites. For example, the oxygen atom of the carbonyl group is typically an electron-rich, nucleophilic site, while the carbonyl carbon is an electrophilic center. The nitrogen atom's nucleophilicity is tempered by the delocalization of its lone pair.
Furthermore, DFT can be used to calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. In the context of this compound, DFT could be used to predict its reactivity towards various reagents and to understand how the phenylbutyl group influences the electronic properties of the carbamate moiety. For example, studies on other carbamates have used DFT to model their degradation mechanisms initiated by radicals. nih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for tert-Butyl (4-phenylbutyl)carbamate, and how can its structure be validated?
- Synthesis : The compound can be synthesized via a multi-step route involving bromoalkyl carbamate intermediates. For example, tert-butyl (4-bromobutyl)carbamate (a structurally analogous compound) is commercially available and can undergo nucleophilic substitution or coupling reactions with phenyl-containing reagents . A general procedure involves Boc protection of the amine group, followed by alkylation or cross-coupling to introduce the phenylbutyl moiety .
- Validation : Use ¹H/¹³C NMR to confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) and the phenylbutyl chain (aromatic protons at 7.2–7.4 ppm, alkyl chain integration). High-resolution mass spectrometry (HRMS) or elemental analysis can verify molecular weight .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., P95 masks) if dust or aerosols are generated .
- Ventilation : Conduct reactions in a fume hood to minimize inhalation risks. Ensure access to emergency showers and eyewash stations .
- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention .
Q. How should this compound be stored to ensure stability?
- Store in a cool, dry place (2–8°C) under inert gas (e.g., nitrogen) to prevent hydrolysis of the Boc group. Use amber glass containers to avoid photodegradation .
Advanced Research Questions
Q. How can coupling reactions for synthesizing this compound be optimized to improve yield?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of bromoalkyl intermediates with phenylboronic acids. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) .
- Workup Strategies : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) .
Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points) for this compound?
- Method Validation : Reproduce measurements using differential scanning calorimetry (DSC) or capillary melting point apparatus. Compare results with literature values under identical conditions (e.g., heating rate 1°C/min) .
- Purity Assessment : Analyze batches via HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities affecting thermal properties .
Q. What analytical strategies are effective in identifying decomposition products of this compound under acidic conditions?
- Forced Degradation Studies : Expose the compound to 0.1 M HCl at 40°C for 24 hours. Monitor degradation via LC-MS to detect tert-butyl alcohol (m/z 75) and 4-phenylbutylamine (m/z 136) .
- Spectroscopic Analysis : Use FTIR to track loss of the Boc carbonyl peak (~1680–1720 cm⁻¹) and emergence of primary amine N-H stretches (~3300 cm⁻¹) .
Q. How can enantiomeric purity be assessed if the compound is synthesized with a chiral center?
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with racemic standards .
- Optical Rotation : Measure specific rotation ([α]D²⁵) and compare with literature values for enantiopure samples .
Methodological Notes
- Data Interpretation : Conflicting solubility data (e.g., water vs. organic solvents) may arise from polymorphic forms. Characterize crystalline vs. amorphous phases via X-ray diffraction (XRD) .
- Toxicological Profiling : While no carcinogenicity is reported for similar Boc-protected amines, conduct Ames tests (bacterial reverse mutation assay) to assess mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
